![molecular formula C70H96N10O8 B1668143 N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide) CAS No. 1001600-56-1](/img/structure/B1668143.png)

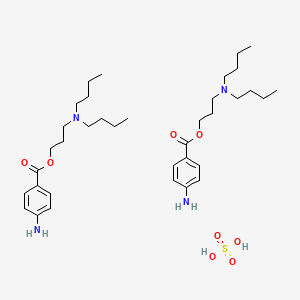

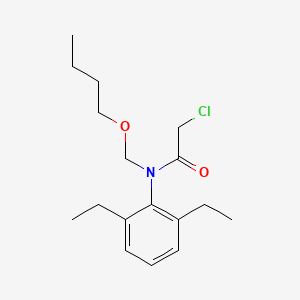

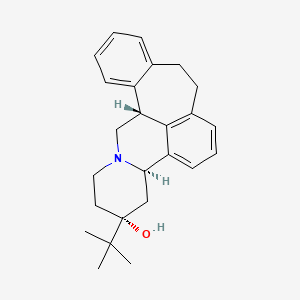

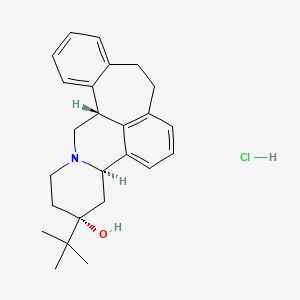

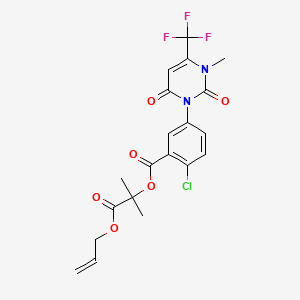

N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)

Übersicht

Beschreibung

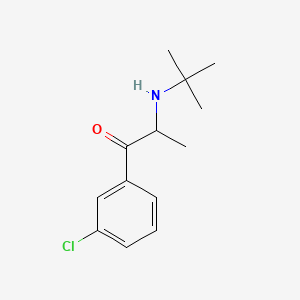

BV6 is a bivalent Smac mimetic and an antagonist of the inhibitor of apoptosis (IAP) proteins that binds to IAP1 and XIAP (Kds = 0.46 and 1.3 nM, respectively). It induces autoubiquitination and proteasomal degradation of IAP1 and XIAP in MDA-MB-231 cells when used at a concentration of 5 μM. BV6 (4 μM) induces NF-κB activation and TNF-dependent apoptosis in A2058 and MDA-MB-231 cells. It enhances radiosensitization and increases apoptosis in HCC193 and H460 non-small cell lung cancer (NSCLC) cell lines. BV6 (1 μM) induces cell death in a panel of 40 primary, patient-derived B cell precursor acute lymphoblastic leukemia (BCP-ALL) samples in a TNF-dependent manner. In vivo, BV6 (10 mg/kg) increases survival and the time to relapse in a high-risk BCP-ALL patient-derived xenograft (PDX) mouse model.

N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide) is a polyamide consisting of hexane-1,6-diamine having a 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalanyl moiety attached to both nitrogens. It derives from a methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

BV-6 acts as a Smac mimetic , antagonizing IAPs to induce apoptosis in cancer cells . It has been shown to enhance the radiosensitivity of non-small cell lung carcinoma, making it a potential adjuvant in radiotherapy .

Apoptosis Research

As an IAP antagonist, BV-6 enables the study of apoptosis pathways by inducing the ubiquitination and degradation of cIAPs, thus facilitating the deubiquitination of RIPK1 and promoting cell death .

Necroptosis Studies

The compound aids in the investigation of necroptosis, a form of programmed cell death, by blocking the anti-apoptotic actions of IAPs, which is crucial for understanding inflammatory diseases .

Acute Myeloid Leukemia (AML) Treatment

Research has indicated that BV-6 can sensitize AML cells to therapeutic agents, thereby enhancing apoptosis. This suggests its potential as a treatment to improve outcomes in AML patients .

Modulation of Immune Response

By affecting the NF-κB pathway, BV-6 can modulate the immune response, which is significant for both autoimmune diseases and cancer immunotherapy .

Drug Synergy Exploration

BV-6 has been used to explore synergistic effects with other drugs, such as nutlin-3a and Ara-C, to induce cell death in leukemic cells, providing insights into combination therapies .

Wirkmechanismus

Target of Action

BV-6, also known as GTPL7914 or N,N’-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide), is a potent and specific antagonist of at least three inhibitors of apoptosis proteins (IAPs), namely cIAP1, cIAP2, and XIAP . These IAPs exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .

Mode of Action

BV-6 acts as a Smac mimetic. Smac/DIABLO (second mitochondria-derived activator of caspases/direct IAP-binding protein with low isoelectric point) is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli . Upon binding to cIAP, BV-6 induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 . Thus, BV-6 acts as an inducer of apoptosis and necroptosis initiated by death signals such as TNF-α .

Biochemical Pathways

The action of BV-6 affects the apoptosis and necroptosis pathways. By inducing the degradation of cIAP1, cIAP2, and XIAP, BV-6 allows RIPK1 to escape proteasomal degradation . This enables RIPK1 to recruit RIPK3 and MLKL to form the necrosome and promote necroptosis upon engagement of death receptors .

Pharmacokinetics

It is known that bv-6 is a potent and selective inhibitor of ciap1, ciap2, and xiap, and it allows ripk1-mediated apoptosis or necroptosis . The working concentration for cell culture assays is 1-20 µM .

Result of Action

The molecular and cellular effects of BV-6’s action involve the induction of apoptosis and necroptosis in cells. By antagonizing IAPs and promoting the degradation of cIAP1, cIAP2, and XIAP, BV-6 enables the activation of RIPK1-mediated cell death . This leads to the formation of the necrosome and the initiation of necroptosis upon the engagement of death receptors .

Action Environment

It is known that the action of bv-6, like other smac mimetics, is influenced by the presence of pro-apoptotic stimuli in the cellular environment .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXGNXKOVBJV-YLOPQIBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H96N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.